N,O-Didesmethylvenlafaxine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N,O-Didesmethylvenlafaxine, such as O-desmethylvenlafaxine, involves multiple steps including etherification, amidation, condensation, reduction, hydrolysis, and salt formation reactions. These synthetic routes aim for high yield and purity suitable for industrial production. For instance, the synthesis of O-desmethylvenlafaxine succinate demonstrates a simple, economic route with mild reaction conditions, avoiding the use of hazardous reagents like dimethylamine, n-butyllithium, and lithium aluminum hydride, achieving a total yield of 30% (Li, 2012).
Molecular Structure Analysis
The molecular structure of related compounds, like O-desmethylvenlafaxine succinate, is confirmed through various analytical techniques such as 1H-NMR and MS. These analyses provide detailed insights into the molecular framework and the specific functional groups present in the compound, which are critical for its biological activity and pharmacological profile.
Chemical Reactions and Properties
Venlafaxine and its derivatives undergo several chemical reactions, including O- and N-demethylation, to form metabolites like N,O-Didesmethylvenlafaxine. These reactions are mediated by human liver microsomes and involve cytochrome P450 enzymes. The process highlights the metabolic pathway of venlafaxine, indicating the transformation efficiency and the role of different enzymes in producing metabolites with varying pharmacokinetic properties (Fogelman et al., 1999).
Physical Properties Analysis
The analysis of physical properties such as solubility, melting point, and crystalline structure is crucial for understanding the pharmacokinetics and formulation development of drugs. For example, the crystal structure of desvenlafaxine succinate monohydrate provides insights into its thermal stability and solubility, which are essential for drug manufacturing and storage (Venu et al., 2008).
Scientific Research Applications
Atopic Eczema : It's used in studies examining essential fatty acid metabolism in atopic eczema (Horrobin, 2000).
Environmental Studies : N,O-Didesmethylvenlafaxine (NODDV) is found in surface water in Beijing, providing insights into the environmental fate of pharmaceuticals (Ma et al., 2020).
Drug Research : It's used in drug research to increase treatment options for multifactorial diseases (Drews, 2000).
Neonatal Exposure Analysis : Identifying metabolites of venlafaxine in newborn hair samples to reveal in utero exposure (Favretto et al., 2010).
Brain Uptake Improvement : Phenolic esters of O-Desmethylvenlafaxine as potential prodrugs for improved brain uptake, especially in central nervous system-related disorders (Zhang et al., 2013).
Cardiovascular Studies : Demonstrating antiarrhythmic effects by reducing sudden death risk post-myocardial infarction (Marchioli et al., 2002).
Wastewater Pollution Tracking : For source tracking and discrimination between domestic and nondomestic wastewater pollution (Gasser et al., 2012).
Marine Environmental Impact : Accumulated in marine mussels during in vivo exposure to venlafaxine (Gomez et al., 2021).
Molecular Pathways in Cardiovascular Disease : Impact on risk factors, molecular pathways, and clinical events in cardiovascular disease (Mozaffarian & Wu, 2011).
Forensic Toxicology : Enantioselective analysis can predict CYP2D6 genotype/phenotype, aiding in forensic toxicological interpretations (Kingbäck et al., 2012).
properties
IUPAC Name |
4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-16-11-14(12-5-7-13(17)8-6-12)15(18)9-3-2-4-10-15/h5-8,14,16-18H,2-4,9-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSWXJSQCAEDLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891441 | |
Record name | N,O-Didesmethylvenlafaxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10891441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,O-Didesmethylvenlafaxine | |
CAS RN |
135308-74-6 | |
Record name | N,O-Didesmethylvenlafaxine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135308-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,O-Didesmethylvenlafaxine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135308746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,O-Didesmethylvenlafaxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10891441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,O-DIDESMETHYLVENLAFAXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYW3W9739Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N,O-Didesmethylvenlafaxine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060852 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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